molecular formula C6H17P3+2 B14254254 1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium CAS No. 380917-63-5

1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium

Cat. No.: B14254254
CAS No.: 380917-63-5
M. Wt: 182.12 g/mol
InChI Key: FWZALQFYZAZQIO-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium is a unique organophosphorus compound characterized by its distinctive structure, which includes three phosphorus atoms and four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium typically involves the reaction of tetramethylphosphonium salts with suitable reagents under controlled conditions. One common method includes the use of tetramethylphosphonium iodide and a base such as sodium hydride in an inert atmosphere to prevent oxidation. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or THF.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under anhydrous conditions to prevent hydrolysis.

Major Products

    Oxidation: Phosphine oxides

    Reduction: Phosphines

    Substitution: Substituted phospholanes

Scientific Research Applications

1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.

    Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-based pharmaceuticals.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium exerts its effects involves the interaction of its phosphorus atoms with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, the presence of multiple phosphorus atoms allows for the formation of stable intermediates in chemical reactions, facilitating various transformations.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethylguanidine: A strong base used in organic synthesis.

    1,2,3,3-Tetramethyl-3H-indolium iodide: A compound with a similar structural motif but different chemical properties.

Uniqueness

1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium is unique due to its three phosphorus atoms, which provide distinct reactivity compared to other similar compounds. This structural feature allows for a broader range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts.

Properties

CAS No.

380917-63-5

Molecular Formula

C6H17P3+2

Molecular Weight

182.12 g/mol

IUPAC Name

1,1,3,3-tetramethyltriphospholane-1,3-diium

InChI

InChI=1S/C6H17P3/c1-8(2)5-6-9(3,4)7-8/h7H,5-6H2,1-4H3/q+2

InChI Key

FWZALQFYZAZQIO-UHFFFAOYSA-N

Canonical SMILES

C[P+]1(CC[P+](P1)(C)C)C

Origin of Product

United States

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